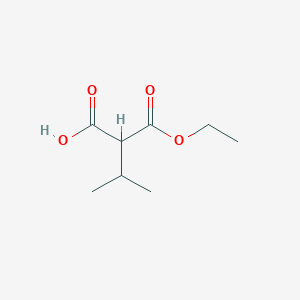

2-(Ethyl carboxy)-3-methylbutanoic acid

Description

The strategic importance of 2-Isopropyl-malonic acid monoethyl ester is best understood by first examining the broader class of compounds to which it belongs: monoalkyl malonates and their substituted derivatives.

Monoalkyl malonates, also known as malonic acid half oxyesters (MAHOs) or hemimalonates, are valuable intermediates in organic synthesis. beilstein-journals.orgnih.gov Their strategic importance lies in their ability to act as precursors to ester enolates. beilstein-journals.orgnih.gov This transformation is typically achieved through a decarboxylation reaction, which can often be carried out under mild conditions with a substoichiometric amount of a weak base. beilstein-journals.orgnih.gov

The synthesis of these half-esters is commonly achieved through the highly efficient selective monohydrolysis of the corresponding symmetric dialkyl malonates. researchgate.net This process, often using a base like potassium hydroxide (B78521) with a co-solvent, allows for the reliable production of the monoester in high yield without inducing premature decarboxylation. researchgate.net The presence of both a free carboxylic acid and an ester group within the same molecule provides a handle for purification via simple acid-base workups, a distinct advantage in multi-step syntheses. beilstein-journals.orgnih.gov

The introduction of an alkyl substituent at the alpha-carbon, as seen in 2-isopropyl-malonic acid monoethyl ester, significantly enhances the synthetic utility of the malonic acid half-oxyester scaffold. These molecules, known as mono-substituted malonic acid half oxyesters (SMAHOs), are an attractive class of pronucleophiles. beilstein-journals.orgnih.gov They serve as enolate equivalents, enabling the formation of carbon-carbon and carbon-heteroatom bonds through decarboxylative processes, which are considered environmentally compatible methodologies. researchgate.netresearchgate.net

The presence of the alkyl group, in this case, isopropyl, provides an additional point of structural diversity. researchgate.netresearchgate.net SMAHOs have proven to be effective synthons in a variety of important organic reactions. beilstein-journals.orgnih.gov Their most widespread applications include:

Aldol-type addition reactions with carbonyl compounds. beilstein-journals.orgnih.gov

Mannich-type addition reactions with imines to produce β-amino esters. beilstein-journals.orgnih.govresearchgate.net

Galat olefination reactions of aldehydes, leading to α,β-disubstituted acrylates. beilstein-journals.orgnih.govresearchgate.net

Decarboxylative amination reactions with dialkyl azodicarboxylates to furnish α-aminoester derivatives. chemistryviews.org

The classic synthetic route to SMAHOs like 2-isopropyl-malonic acid monoethyl ester involves the alkylation of a dialkyl malonate (such as diethyl malonate) with an appropriate alkyl halide, followed by a selective monosaponification (hydrolysis) of one of the ester groups. beilstein-journals.orgnih.gov This straightforward two-step process allows for the creation of a diverse array of substituted malonic acid monoesters from readily available starting materials. beilstein-journals.orgnih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-ethoxycarbonyl-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-4-12-8(11)6(5(2)3)7(9)10/h5-6H,4H2,1-3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIAMVOUYSXARIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30303258 | |

| Record name | 2-Isopropyl-malonic acid monoethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30303258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15112-52-4 | |

| Record name | NSC157563 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157563 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Isopropyl-malonic acid monoethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30303258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(ethyl carboxy)-3-methylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity Profiles and Transformative Potential of 2 Isopropyl Malonic Acid Monoethyl Ester

Decarboxylative Processes in Organic Synthesis

The structural motif of 2-isopropyl-malonic acid monoethyl ester, featuring a carboxylic acid and an ester group attached to the same carbon, renders it a valuable precursor for the synthesis of other organic molecules, primarily through decarboxylation. This process involves the loss of carbon dioxide (CO₂) and is a key step in the generation of substituted carboxylic acids.

The thermal decarboxylation of malonic acid and its derivatives, including monoesters like 2-isopropyl-malonic acid monoethyl ester, is a well-established transformation in organic synthesis. masterorganicchemistry.comwikipedia.org The reaction typically proceeds upon heating and involves a characteristic cyclic transition state. youtube.com

The generally accepted mechanism for the decarboxylation of a β-keto acid or a malonic acid involves a concerted, six-membered ring transition state. youtube.com In the case of 2-isopropyl-malonic acid monoethyl ester, the carboxylic acid proton is transferred to the carbonyl oxygen of the ester group, while the carbon-carbon bond alpha to the carboxyl group is cleaved. This concerted process leads to the formation of an enol intermediate and the release of a molecule of carbon dioxide. masterorganicchemistry.com The enol intermediate then rapidly tautomerizes to the more stable carboxylic acid product. masterorganicchemistry.com

The scope of thermal decarboxylation is broad, but the conditions required can vary. For many malonic acids, heating is sufficient to induce the loss of CO₂. wikipedia.org In some instances, particularly for alkyl-substituted malonic acids, prolonged reaction times or higher temperatures may be necessary to drive the reaction to completion. nih.gov Alternative methods, such as the Krapcho decarboxylation, can also be employed, often under milder conditions like aqueous microwave irradiation, which can be particularly useful for alkyl malonate derivatives. organic-chemistry.org

Table 1: Factors Influencing Thermal Decarboxylation

| Factor | Description | Impact on 2-Isopropyl-malonic Acid Monoethyl Ester |

| Temperature | Higher temperatures provide the necessary activation energy for the reaction. | Heating is essential to initiate the decarboxylation process. |

| Solvent | The choice of solvent can influence the rate of decarboxylation. | Protic solvents can facilitate the proton transfer in the cyclic transition state. |

| Substitution | The nature of the substituent on the α-carbon can affect the reaction rate. | The isopropyl group may have steric or electronic effects on the transition state. |

The synthesis of 3-methylbutanoic acid from 2-isopropyl-malonic acid monoethyl ester is a straightforward process. The monoester is heated, leading to the decarboxylation reaction as described in the previous section. The resulting enol intermediate quickly tautomerizes to the final product, 3-methylbutanoic acid. This method is an application of the broader malonic ester synthesis, which is a versatile tool for the preparation of a wide array of substituted carboxylic acids. youtube.comorgoreview.comlibretexts.org

Table 2: Synthesis of 3-Methylbutanoic Acid

| Starting Material | Reagents and Conditions | Product |

| 2-Isopropyl-malonic acid monoethyl ester | Heat (Δ) | 3-Methylbutanoic acid |

Nucleophilic Reactivity of Derived Enolates

The presence of the α-hydrogen in 2-isopropyl-malonic acid monoethyl ester allows for the generation of a nucleophilic enolate, which can then participate in a variety of carbon-carbon bond-forming reactions.

The carbon atom situated between the two carbonyl groups (the ester and the carboxylic acid) in 2-isopropyl-malonic acid monoethyl ester has protons that are significantly more acidic than typical C-H bonds. This increased acidity is due to the electron-withdrawing nature of the adjacent carbonyl groups, which stabilize the resulting conjugate base, an enolate, through resonance. masterorganicchemistry.comwikipedia.org

The enolate can be generated by treating the monoester with a suitable base. Common bases for this purpose include sodium ethoxide. wikipedia.org The base abstracts the acidic α-hydrogen, leading to the formation of a resonance-stabilized enolate. askfilo.com Malonic acid half-esters are recognized as effective precursors for ester enolates, often generated through a decarboxylative pathway using a weak base. nih.gov The resulting enolate is a potent nucleophile, with the negative charge delocalized between the α-carbon and the oxygen atoms of the carbonyl groups.

The enolate derived from 2-isopropyl-malonic acid monoethyl ester is a versatile intermediate for the construction of more complex molecular architectures through the formation of new carbon-carbon bonds.

The enolate of 2-isopropyl-malonic acid monoethyl ester can act as a nucleophile in both Aldol and Mannich-type reactions. patsnap.comlibretexts.org In an Aldol addition, the enolate attacks the electrophilic carbonyl carbon of an aldehyde or ketone, forming a β-hydroxy ester after protonation. rsc.org

Similarly, in a Mannich reaction, the enolate adds to an electrophilic imine or iminium ion, which can be pre-formed or generated in situ from an aldehyde and an amine. thieme-connect.denih.govrsc.org This reaction results in the formation of a β-amino ester derivative. nih.gov Malonic acid half-oxyesters are known to be effective nucleophiles in these types of addition reactions. nih.gov The decarboxylative variant of these reactions is also a powerful synthetic tool, where the enolate is generated in situ from the malonic acid half-ester through the loss of CO₂, and then immediately participates in the addition to the electrophile. researchgate.net

Applications in Carbon-Carbon Bond Forming Reactions

Olefination Reactions

Substituted malonic acid half-esters are known to participate in olefination reactions, primarily through mechanisms that leverage the acidity of the α-hydrogen and the propensity for decarboxylation. Two key examples of such transformations are the Knoevenagel-Doebner condensation and the Galat olefination.

The Knoevenagel-Doebner condensation typically involves the reaction of a compound containing an active methylene (B1212753) group, such as a malonic acid derivative, with an aldehyde or ketone. wikipedia.org This reaction is often catalyzed by a weak base, like an amine. The initial condensation product can then undergo decarboxylation to yield an α,β-unsaturated carboxylic acid or its ester derivative. organic-chemistry.org For 2-Isopropyl-malonic acid monoethyl ester, this would theoretically involve condensation with a carbonyl compound, followed by decarboxylation to produce a substituted acrylic acid ester. The general transformation is depicted below:

Table 1: Theoretical Knoevenagel-Doebner Condensation of 2-Isopropyl-malonic Acid Monoethyl Ester

| Reactant 1 | Reactant 2 (Aldehyde/Ketone) | Catalyst | Intermediate | Final Product (α,β-unsaturated ester) |

| 2-Isopropyl-malonic acid monoethyl ester | R¹R²C=O | Amine (e.g., Piperidine, Pyridine) | Adduct | Ethyl 2-(R¹,R²-methylene)-3-methylbutanoate |

The Galat olefination is another relevant transformation where malonic acid half-oxyesters serve as efficient precursors of ester enolates through a decarboxylative process. nih.govnih.gov These reactions are valuable for creating carbon-carbon double bonds under relatively mild conditions. The process is particularly useful for the olefination of aldehydes. nih.gov

Ester Hydrolysis and Carboxylic Acid Derivatization

The hydrolysis of the ester functionality in 2-Isopropyl-malonic acid monoethyl ester would yield 2-isopropylmalonic acid, a dicarboxylic acid. This transformation can typically be achieved under either acidic or basic conditions. ymdb.ca

Acid-catalyzed hydrolysis involves protonation of the ester carbonyl, making it more susceptible to nucleophilic attack by water. masterorganicchemistry.com This process is reversible and often requires heating to proceed at a reasonable rate. chemguide.co.uk

Base-catalyzed hydrolysis (saponification) is an irreversible process that involves the nucleophilic attack of a hydroxide (B78521) ion on the ester carbonyl. The resulting carboxylate salt is then protonated in a separate acidic workup step to yield the carboxylic acid.

Once formed, 2-isopropylmalonic acid can be a substrate for a variety of derivatization reactions targeting its two carboxylic acid groups. Common derivatives include esters and amides.

Esterification: The dicarboxylic acid can be re-esterified by reacting it with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. chemguide.co.ukorganic-chemistry.org This allows for the introduction of different alkyl or aryl groups to the ester moieties.

Amide Formation: The carboxylic acid groups can be converted to amides through reaction with amines. This transformation often requires the use of coupling reagents to activate the carboxylic acid towards nucleophilic attack by the amine. A variety of modern coupling reagents are available to facilitate this process under mild conditions. luxembourg-bio.comorganic-chemistry.org

The following table summarizes the potential derivatization of 2-isopropylmalonic acid:

Table 2: Potential Derivatization of 2-Isopropylmalonic Acid

| Starting Material | Reagent(s) | Reaction Type | Product |

| 2-Isopropylmalonic acid | R-OH, H⁺ (catalyst) | Esterification | 2-Isopropylmalonic acid dialkyl/diaryl ester |

| 2-Isopropylmalonic acid | R-NH₂, Coupling agent | Amide formation | 2-Isopropylmalonic acid diamide |

It is important to note that substituted malonic acids can be susceptible to decarboxylation upon heating, which would result in the formation of a monocarboxylic acid (in this case, 3-methylbutanoic acid). The stability of 2-isopropylmalonic acid to decarboxylation under various reaction conditions would be a critical factor in its successful derivatization.

Applications in Advanced Asymmetric Synthesis and Intermediates for Complex Molecule Construction

Development of Chiral Malonic Acid Monoesters

The generation of enantiomerically pure malonic acid monoesters is the foundational step for their use in asymmetric synthesis. The challenge lies in producing a single enantiomer from achiral or racemic precursors. Several powerful strategies have been developed to achieve high levels of enantioselectivity.

The creation of single-enantiomer malonic acid monoesters is achieved through several refined synthetic methodologies. These techniques are designed to precisely control the stereochemical outcome of the reaction, yielding products with high enantiomeric purity.

One of the most effective methods for producing chiral malonic acid monoesters is through the enzymatic resolution of a prochiral or racemic diester. researchgate.net Pig Liver Esterase (PLE) is a widely used enzyme for this purpose due to its ability to selectively hydrolyze one of the two ester groups in a disubstituted malonate, such as diethyl 2-isopropylmalonate. researchgate.netorgsyn.org This enantioselective hydrolysis results in the formation of a chiral monoester, leaving the unreacted diester enriched in the other enantiomer. The efficiency of this process is often high, yielding monoesters with significant enantiomeric excess (ee). researchgate.net For example, the PLE-catalyzed hydrolysis of various tertiary-alkyl malonic diesters can produce malonic monoesters in high yields with enantiomeric excesses reaching up to 96% ee. researchgate.net The reaction is typically conducted in a buffered aqueous solution, sometimes with a co-solvent to improve substrate solubility. researchgate.netorgsyn.org

Table 1: PLE-Catalyzed Enantioselective Hydrolysis

| Substrate (Diester) | Enzyme | Product (Monoester) | Enantiomeric Excess (ee) | Yield |

|---|---|---|---|---|

| Diethyl 2-phenyl-2-methylmalonate | Pig Liver Esterase (PLE) | (R)-2-Phenyl-2-methylmalonic acid monoethyl ester | 96% | High |

| Dimethyl C-3-substituted glutarates | Pig Liver Esterase (PLE) | Chiral acid ester products | 17-79% | Varies |

This table illustrates the effectiveness of Pig Liver Esterase in the asymmetric hydrolysis of disubstituted malonates, a common strategy for producing chiral monoesters like 2-isopropyl-malonic acid monoethyl ester. researchgate.net

Another powerful strategy involves the use of a chiral auxiliary. wikipedia.org In this approach, a chiral molecule is temporarily attached to the malonic acid substrate to direct subsequent reactions, such as alkylation, to occur on a specific face of the molecule. nih.gov This controlled approach establishes the desired stereocenter. Once the chiral center is set, the auxiliary is cleaved, yielding the enantiomerically enriched malonic acid monoester. nih.gov Auxiliaries like Evans' oxazolidinones or camphorsultam are commonly employed for their high degree of stereocontrol. wikipedia.org This method allows for the rational design and synthesis of specific enantiomers, which is a significant advantage over resolution techniques that produce both. wikipedia.orgusm.edu

Asymmetric phase-transfer catalysis (PTC) has emerged as a potent tool for the enantioselective alkylation of malonic esters. acs.orgmdpi.com This method involves using a chiral phase-transfer catalyst, often derived from cinchona alkaloids, to shuttle a reactant from an aqueous phase to an organic phase where the reaction occurs. acs.orgrsc.org The chiral catalyst creates a chiral environment around the reacting species, influencing the direction of alkylation and leading to the formation of one enantiomer over the other. frontiersin.org This technique is highly effective for the mono-alkylation of malonamic esters and the α-alkylation of malonate derivatives, achieving high yields and excellent enantioselectivities (up to 98% ee). frontiersin.orgrsc.org

One of the most challenging and important tasks in organic synthesis is the construction of all-carbon quaternary stereocenters—a carbon atom bonded to four different carbon groups. rsc.orgnih.gov Chiral α-substituted malonic acid monoesters, including the 2-isopropyl derivative, are excellent precursors for this purpose. acs.org The monoester can be deprotonated and then reacted with a carbon electrophile (e.g., an alkyl halide) to install a second substituent at the α-position, thereby forming a quaternary carbon. nih.govnih.gov The stereochemistry of this newly formed center is dictated by the existing chirality of the monoester. This method provides a reliable pathway to complex molecules that feature these sterically congested and stereochemically defined centers, which are common motifs in many natural products and pharmaceuticals. rsc.orgnih.gov

Strategies for Enantioselective Synthesis

Utilization as Building Blocks in Pharmaceutical Intermediates

The true value of chiral malonic acid monoesters like the 2-isopropyl derivative is realized in their application as key intermediates in the synthesis of complex, high-value molecules, particularly pharmaceuticals. patsnap.comatamankimya.com The malonic ester synthesis framework allows for the conversion of these monoesters into a wide variety of substituted carboxylic acids after alkylation and subsequent decarboxylation. wikipedia.orgcymitquimica.com

These chiral building blocks are integral to the synthesis of enantiomerically pure α-amino acids, barbiturates, and other compounds where a specific stereoisomer is required for biological activity. wikipedia.orgresearchgate.net The isopropyl group itself is a common feature in many drug molecules, making 2-isopropyl-malonic acid monoethyl ester a particularly relevant precursor. By providing a reliable method to introduce both the isopropyl group and a defined stereocenter, this compound serves as a critical starting point for the efficient and stereocontrolled total synthesis of medicinally important agents. atamankimya.comwikipedia.org

Table of Mentioned Compounds

| Compound Name |

|---|

| 2-Isopropyl-malonic acid monoethyl ester |

| Pig Liver Esterase |

| Diethyl 2-isopropylmalonate |

| Diethyl 2-phenyl-2-methylmalonate |

| (R)-2-Phenyl-2-methylmalonic acid monoethyl ester |

| Dimethyl C-3-substituted glutarates |

| Oxazolidinones |

| Camphorsultam |

Precursors to Substituted Indanone Compounds

Substituted indanones are a class of organic compounds that form the core structure of many biologically active molecules and are pivotal in medicinal chemistry. The synthesis of these compounds often involves the cyclization of a substituted phenylpropanoic acid derivative. Malonic esters, including 2-isopropyl-malonic acid monoethyl ester, serve as crucial starting materials in the preparation of these precursors.

The general synthetic strategy involves the alkylation of the malonic ester with a substituted benzyl (B1604629) halide. In a typical reaction, the active methylene (B1212753) group of the malonic ester is deprotonated by a suitable base to form a nucleophilic enolate. This enolate then undergoes a nucleophilic substitution reaction with a benzyl halide, leading to the formation of a substituted benzylmalonic ester.

A subsequent series of reactions, including hydrolysis of one of the ester groups, followed by decarboxylation and intramolecular Friedel-Crafts acylation, leads to the formation of the desired substituted indanone. While specific literature detailing the use of 2-isopropyl-malonic acid monoethyl ester in this exact sequence is not abundant, the well-established principles of malonic ester synthesis strongly support its utility in this context. The isopropyl group at the alpha position of the malonic ester would ultimately be incorporated into the final indanone structure at the 2-position, providing a route to 2-isopropyl-substituted indanones.

A review of synthetic methodologies for 1-indanones highlights a relevant example where diethyl 2-(3,5-dimethoxybenzyl)malonate is treated with methanesulfonic acid to yield 5,7-dimethoxy-1-indanone in excellent yield. beilstein-journals.orgnih.gov This demonstrates the feasibility of using substituted malonic esters as direct precursors for indanone synthesis through acid-catalyzed cyclization. beilstein-journals.orgnih.gov

Table 1: Key Steps in Indanone Synthesis from Substituted Malonic Esters

| Step | Description |

|---|---|

| Alkylation | The malonic ester is reacted with a substituted benzyl halide in the presence of a base to form a substituted benzylmalonic ester. |

| Hydrolysis & Decarboxylation | One of the ester groups is selectively hydrolyzed, and the resulting malonic acid derivative is heated to induce decarboxylation, yielding a substituted phenylpropanoic acid. |

| Cyclization | The phenylpropanoic acid derivative undergoes an intramolecular Friedel-Crafts acylation, typically in the presence of a strong acid, to form the indanone ring. |

Role in Synthesis of Other Bioactive Molecules

Beyond its application in indanone synthesis, 2-isopropyl-malonic acid monoethyl ester and its derivatives are valuable intermediates in the creation of a diverse range of bioactive molecules. The malonic ester synthesis is a classic and versatile method for the formation of carbon-carbon bonds, allowing for the introduction of various substituents and the construction of complex carbon skeletons.

One notable example of the utility of a closely related compound, diethyl isopropylmalonate, is in the synthesis of valproic acid, a widely used anticonvulsant drug. ontosight.ai In this synthesis, the diethyl ester is hydrolyzed to isopropylmalonic acid, which is then decarboxylated to yield valproic acid. ontosight.ai This highlights the role of isopropyl-substituted malonic acid derivatives as direct precursors to established pharmaceutical agents.

Furthermore, the principles of asymmetric synthesis can be applied to malonic esters to generate chiral molecules with specific stereochemistry, which is often a critical factor for biological activity. Chiral auxiliaries or catalysts can be employed during the alkylation step to control the formation of a specific enantiomer or diastereomer. While specific studies focusing on 2-isopropyl-malonic acid monoethyl ester in asymmetric synthesis are not extensively documented in readily available literature, the general methodologies for the enantioselective synthesis of substituted malonic half-esters are well-established and could theoretically be applied.

The versatility of the malonic ester core, combined with the presence of the isopropyl group, makes 2-isopropyl-malonic acid monoethyl ester a promising starting material for the synthesis of a variety of bioactive targets. The ability to further functionalize the molecule at the carboxylic acid and ester groups provides multiple handles for elaboration into more complex structures.

Table 2: Examples of Bioactive Molecules Synthesized from Malonic Ester Derivatives

| Malonic Ester Derivative | Resulting Bioactive Molecule | Therapeutic Area |

|---|---|---|

| Diethyl Isopropylmalonate | Valproic Acid | Anticonvulsant |

Computational and Theoretical Investigations of Malonic Acid Monoesters

Quantum Chemical Studies of Molecular Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the intricacies of molecular systems. For malonic acid derivatives, these methods elucidate fundamental aspects of their chemical nature, such as tautomeric preferences and reaction pathways. osti.govnih.gov

Tautomeric Equilibria in Malonic Acid Derivatives

Malonic acid monoesters, as β-keto esters, can exist in equilibrium between their keto and enol tautomeric forms. The position of this equilibrium is influenced by factors such as the solvent, temperature, and the nature of the substituents. researchgate.netwikipedia.org In solution, malonic acid itself predominantly exists in the keto form, with an estimated keto-enol equilibrium constant of less than 10⁻⁴. osti.govresearchgate.net However, studies on malonic acid in concentrated particulate form have shown a significant shift towards the enol tautomer, indicating the profound effect of the molecular environment on tautomeric preference. osti.govnih.govresearchgate.net

Table 1: Factors Influencing Keto-Enol Tautomerism in Malonic Acid Derivatives

| Factor | Influence on Equilibrium | Reference |

| Solvent Polarity | Polar solvents generally favor the more polar keto form. | researchgate.net |

| Concentration | Higher concentrations can favor the enol form, as seen in malonic acid particles. | osti.govnih.gov |

| Substituents | Electron-donating or -withdrawing groups on the α-carbon can alter the relative stability of the tautomers. | |

| Temperature | Higher temperatures can shift the equilibrium, often favoring the enol form due to entropic effects. | wikipedia.org |

| Intramolecular Hydrogen Bonding | The enol form can be stabilized by the formation of an intramolecular hydrogen bond. | researchgate.net |

Reaction Mechanism Modeling and Transition State Analysis

Computational modeling is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation energies. A key reaction of malonic acid monoesters is decarboxylation. The Krapcho decarboxylation is a well-established method for the decarboxylation of malonic esters, typically involving heating in a dipolar aprotic solvent with a salt. researchgate.netmasterorganicchemistry.com The mechanism for α,α-disubstituted esters is proposed to proceed via nucleophilic attack of a halide on one of the ester alkyl groups, followed by decarboxylation to yield a carbanion intermediate, which is then protonated. researchgate.net

For mono-substituted malonic acid monoesters like 2-isopropyl-malonic acid monoethyl ester, the decarboxylation can also be initiated by heat. ias.ac.in The reaction is thought to proceed through a cyclic, six-membered transition state, leading to an enol intermediate that subsequently tautomerizes to the final carboxylic acid product. masterorganicchemistry.comias.ac.in Quantum chemical calculations can model this pericyclic transition state, providing insights into the reaction barrier and the influence of the isopropyl substituent on the reaction rate. modgraph.co.uk Kinetic studies on the decarboxylation of malonic acid in various ester solvents suggest that the transition state involves the interaction of the nucleophilic alkyl oxygen of the ester with a carbonyl carbon of the acid, facilitating C-C bond cleavage. modgraph.co.uk

Table 2: Key Steps in the Decarboxylation of a Malonic Acid Monoester

| Step | Description | Computational Insight | Reference |

| 1. Formation of Cyclic Intermediate | The carboxylic acid and ester groups arrange to form a six-membered ring. | Geometry optimization can determine the most stable pre-reaction complex. | masterorganicchemistry.com |

| 2. Transition State | A concerted, pericyclic reaction occurs where the C-C bond breaks, a C-H bond forms, and CO₂ is eliminated. | Transition state theory and frequency calculations can identify the transition state structure and its associated activation energy. | ias.ac.inmodgraph.co.uk |

| 3. Enol Intermediate Formation | The immediate product is an enol. | The energy of the enol intermediate can be calculated to determine its stability relative to the reactants and products. | masterorganicchemistry.com |

| 4. Tautomerization | The enol rapidly tautomerizes to the more stable carboxylic acid product. | The mechanism and energy barrier for tautomerization can be modeled. | masterorganicchemistry.com |

Spectroscopic Property Prediction and Validation

Computational methods provide a powerful means to predict and interpret spectroscopic data, such as NMR and IR spectra. These predictions can aid in the structural elucidation of molecules and the assignment of experimental signals.

Theoretical NMR and IR Spectral Analysis

The prediction of NMR chemical shifts is a valuable application of quantum chemistry. The Gauge-Invariant Atomic Orbital (GIAO) method is a common approach for calculating NMR shielding tensors, which can then be converted to chemical shifts. nih.govconicet.gov.arimist.manih.gov The accuracy of these predictions is sensitive to the chosen computational method, basis set, and the molecular geometry used. nih.gov For esters, it is crucial to consider the planar cis and trans conformations around the C-O single bond, with the cis conformer generally being more stable. nih.gov While specific calculated spectra for 2-isopropyl-malonic acid monoethyl ester are not available, experimental NMR data for the closely related diethyl isopropylmalonate provide a useful reference. chemicalbook.comwikipedia.org

Similarly, theoretical IR spectra can be calculated from the vibrational frequencies obtained through quantum chemical calculations. osti.govnih.gov These calculated spectra can be compared with experimental data to assign vibrational modes to specific molecular motions. For instance, computational studies on malonic acid have been used to assign IR peaks corresponding to its keto and enol forms. osti.govnih.gov Experimental IR data for diethyl isopropylmalonate is also available and can serve as a guide for understanding the vibrational modes of the isopropyl-substituted malonate core. chemicalbook.com

Table 3: Experimental Spectroscopic Data for Diethyl Isopropylmalonate (a close analog)

| Spectrum Type | Key Signals/Regions | Reference |

| ¹H NMR | Signals corresponding to the ethyl ester groups (triplet and quartet), the isopropyl group (doublet and septet), and the α-proton (doublet). | chemicalbook.comwikipedia.org |

| ¹³C NMR | Resonances for the carbonyl carbons, the α-carbon, the isopropyl carbons, and the ethyl ester carbons. | chemicalbook.com |

| IR | Strong absorption band for the C=O stretching of the ester groups. Bands for C-H and C-O stretching and bending vibrations. | chemicalbook.com |

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and intermolecular interactions of malonic acid monoesters are crucial for understanding their physical properties and behavior in the solid state and in solution. Computational methods can be used to explore the conformational landscape and analyze the non-covalent interactions that govern molecular assembly.

The presence of rotatable bonds in 2-isopropyl-malonic acid monoethyl ester gives rise to multiple possible conformations. The ester group itself can exist in cis and trans forms, and rotation around the C-C bonds of the malonate backbone and the isopropyl group further increases the number of potential conformers. rsc.org Computational studies on malonic acid have identified several stable conformers, with the lowest energy structure often stabilized by an intramolecular hydrogen bond. researchgate.net

In the solid state, malonic acid and its derivatives form extensive networks of intermolecular hydrogen bonds. researchgate.netresearchgate.netresearchgate.net For 2-isopropyl-malonic acid monoethyl ester, the carboxylic acid group is a potent hydrogen bond donor and acceptor, while the ester carbonyl oxygen can also act as a hydrogen bond acceptor. These interactions lead to the formation of supramolecular structures, such as dimers and chains. researchgate.netresearchgate.net Hirshfeld surface analysis and computational modeling are powerful techniques for visualizing and quantifying these intermolecular interactions in crystalline solids. researchgate.netresearchgate.net

Table 4: Common Intermolecular Interactions in Malonic Acid Derivatives

| Interaction Type | Description | Role in Supramolecular Assembly | Reference |

| Carboxylic Acid Dimer | Two carboxylic acid groups form a cyclic dimer through two O-H···O hydrogen bonds. | A very common and stable motif in carboxylic acid crystals. | researchgate.netresearchgate.net |

| Carboxylic Acid-Ester Hydrogen Bond | The carboxylic acid proton donates to the ester carbonyl oxygen. | Can link molecules into chains or more complex networks. | |

| C-H···O Interactions | Weaker hydrogen bonds involving C-H bonds as donors and oxygen atoms as acceptors. | Contribute to the overall stability of the crystal packing. | researchgate.net |

| van der Waals Forces | Non-specific attractive or repulsive forces between molecules. | Important for the dense packing of molecules in the crystal. |

Emerging Research Directions and Future Perspectives

Development of Novel Catalytic Systems for Efficient Synthesis

The synthesis of substituted malonic acid monoesters has traditionally been approached through methods like the alkylation of a malonate followed by a partial saponification, or the mono-esterification of a substituted malonic acid. nih.gov However, recent research is focused on developing more efficient and selective catalytic systems.

One promising area is the use of phase-transfer catalysis (PTC) . An efficient synthesis for chiral malonates has been developed using enantioselective phase-transfer catalysis for the α-alkylation of malonate precursors. frontiersin.org For instance, catalysts like (S,S)-3,4,5-trifluorophenyl-NAS bromide have successfully produced α-alkylmalonates, which are precursors to chiral monoesters, in high chemical yields (up to 99%) and excellent enantioselectivities (up to 98% ee). frontiersin.org This approach offers a pathway to chiral versions of 2-isopropyl-malonic acid monoethyl ester, which are valuable building blocks for complex molecules. frontiersin.org

Novel inorganic catalysts are also being explored. For example, tungsten oxide nanoparticles have been shown to improve the efficiency and yield of malonic ester production through methods like ozonolysis, indicating a potential avenue for enhancing the synthesis of its derivatives. patsnap.com

Furthermore, the field of enzymatic catalysis presents a significant opportunity for sustainable synthesis. While specific studies on 2-isopropyl-malonic acid monoethyl ester are emerging, analogous processes like the enzymatic esterification for producing Isopropyl palmitate highlight the potential. rsc.org Such biocatalytic methods can lead to a reduction in hazardous waste, lower energy consumption, and decreased feedstock use compared to traditional chemical catalysis. rsc.org

| Catalytic System | Catalyst Example | Potential Advantage for Synthesis |

| Phase-Transfer Catalysis (PTC) | (S,S)-3,4,5-trifluorophenyl-NAS bromide | High enantioselectivity for chiral monoesters |

| Nanoparticle Catalysis | Tungsten oxide nanoparticles | Enhanced efficiency and yield |

| Enzymatic Catalysis | Lipases (by analogy) | Reduced environmental impact, high selectivity |

Expanding the Scope of Synthetic Transformations

2-Isopropyl-malonic acid monoethyl ester is a key reactant in the malonic ester synthesis, a classic carbon-carbon bond-forming reaction used to create substituted acetic acids. patsnap.comwikipedia.org The core of its reactivity lies in the deprotonation of the carbon alpha to both the carbonyl and carboxyl groups, forming a stabilized enolate that can act as a potent nucleophile. wikipedia.orgorganicchemistrytutor.com

Key transformations include:

Alkylation: The enolate readily reacts with electrophiles, most commonly alkyl halides, in an SN2 reaction to introduce new substituents. organicchemistrytutor.com A significant drawback of the general malonic ester synthesis is the potential for dialkylation, which can lead to lower yields of the desired mono-substituted product and complicate purification. wikipedia.org

Decarboxylation: Following alkylation, the monoester can be hydrolyzed and subsequently decarboxylated by heating, yielding a carboxylic acid with a new isopropyl-substituted carbon chain. wikipedia.orgorganicchemistrytutor.com

Intramolecular Cyclization: When a dihalide is used as the electrophile, an intramolecular reaction can occur to form cyclic compounds. This variation is known as the Perkin alicyclic synthesis and is a powerful method for creating cycloalkylcarboxylic acids. wikipedia.org

Condensation Reactions: The compound can participate in various condensation reactions. For example, monoethyl malonate can be condensed with aromatic aldehydes in the presence of alcoholic ammonia (B1221849) to produce ethyl esters of β-aryl-β-aminoacids. researchgate.net It can also be used in Claisen condensations, where its enolate reacts with another ester. wikipedia.org

The versatility of these transformations makes 2-isopropyl-malonic acid monoethyl ester a valuable building block for producing a wide range of complex molecules, including pharmaceuticals like valproate. wikipedia.org

Applications in Green Chemistry and Sustainable Processes

There is a growing emphasis on developing chemical processes that are more environmentally benign, and substituted malonic acid half oxyesters (SMAHOs) like 2-isopropyl-malonic acid monoethyl ester are well-suited for this paradigm shift. nih.govresearchgate.net

SMAHOs are considered effective "green nucleophiles." researchgate.net They can be used as enolate equivalents through decarboxylative processes, often requiring only a substoichiometric amount of a weak base to initiate the reaction. nih.gov This avoids the need for strong, hazardous bases and stoichiometric deprotonation steps, leading to greener methodologies. researchgate.net The presence of the carboxylic acid moiety also simplifies purification, often allowing for a simple acid/base work-up instead of chromatography. nih.gov

The synthesis of these monoesters is also being optimized for sustainability. Practical, large-scale synthesis methods for related compounds like monoethyl malonate have been developed using selective monohydrolysis under environmentally benign conditions. nih.gov These reactions use water, a small amount of a volatile co-solvent, and inexpensive reagents, generating no hazardous by-products. nih.gov Applying similar principles to 2-isopropyl-malonic acid monoethyl ester production is a key area of future research. Furthermore, the potential shift from chemical to enzymatic catalysis for esterification could significantly reduce the environmental and social impacts of production. rsc.org

| Green Chemistry Aspect | Application/Benefit of 2-Isopropyl-malonic acid monoethyl ester |

| Atom Economy | Acts as a pronucleophile, releasing CO2 (a non-toxic byproduct) in decarboxylative transformations. nih.gov |

| Reduced Waste | Simplifies purification via acid/base extraction, minimizing solvent use for chromatography. nih.gov |

| Safer Reagents | Can be activated by weak bases, avoiding the use of stronger, more hazardous reagents. nih.gov |

| Sustainable Synthesis | Potential for production via enzymatic catalysis or other environmentally benign methods. rsc.orgnih.gov |

Exploration of Biological and Materials Science Interfaces

The unique structure of 2-isopropyl-malonic acid monoethyl ester makes it a valuable building block in both materials science and the synthesis of biologically active molecules.

In materials science , malonic acid and its derivatives are recognized as precursors to specialty polymers. wikipedia.org They can be converted into components for alkyd resins and polyesters. wikipedia.org One specific application is in the coatings industry, where malonic acid acts as a crosslinker for low-temperature cure powder coatings. wikipedia.org These coatings are increasingly important for use on heat-sensitive substrates. wikipedia.org The isopropyl and ethyl ester functionalities of this specific compound could be leveraged to fine-tune the properties of such polymers and coatings.

In the context of biological applications , the malonic ester framework is a cornerstone for synthesizing a variety of pharmaceuticals. The general malonic ester synthesis is famously used to produce barbiturates, a class of drugs that act as central nervous system depressants. wikipedia.org It is also a building block for other valuable compounds, including sedatives, anticonvulsants, and the flavor and fragrance compound gamma-nonalactone. wikipedia.orgwikipedia.org The structural motifs derived from 2-isopropyl-malonic acid monoethyl ester can therefore be incorporated into new drug discovery programs and the synthesis of fine chemicals.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-isopropyl-malonic acid monoethyl ester, and how can reaction conditions be systematically optimized?

- Methodology : The malonic ester synthesis is a foundational approach, involving alkylation of the malonate enolate followed by hydrolysis and decarboxylation . To optimize yield, employ Design of Experiments (DOE) to test variables (e.g., solvent polarity, temperature, and catalyst loading). For example, using polar aprotic solvents like DMF may enhance enolate stability, while controlled temperature gradients (0–5°C) can suppress side reactions. Post-synthesis purification via fractional distillation or preparative HPLC is critical to isolate the monoethyl ester .

Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of 2-isopropyl-malonic acid monoethyl ester?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm ester functionality and isopropyl branching. For instance, the ester ethyl group typically appears as a triplet (δ ~1.2 ppm) and quartet (δ ~4.1 ppm) in -NMR .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) can differentiate the monoethyl ester (CHO) from diethyl derivatives by molecular ion peaks .

- Chromatography : Reverse-phase HPLC with UV detection (λ = 210 nm) provides purity assessments, leveraging retention time consistency against certified reference materials .

Q. How does the stability of 2-isopropyl-malonic acid monoethyl ester vary under different storage conditions?

- Methodology : Conduct accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months). Monitor degradation via periodic HPLC analysis. The ester’s hydrolytic sensitivity necessitates anhydrous storage (e.g., desiccated at -20°C in amber vials). For lab-scale use, stabilize solutions with 0.1% (w/v) BHT to inhibit radical-mediated decomposition .

Advanced Research Questions

Q. How can computational chemistry predict the regioselectivity of nucleophilic attacks on 2-isopropyl-malonic acid monoethyl ester?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electronic environment of the ester. Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the electron-withdrawing ester group may direct nucleophiles to the β-carbon of the malonate backbone. Solvent effects can be incorporated via PCM models to refine predictions .

Q. What strategies resolve spectral contradictions when analyzing derivatives of 2-isopropyl-malonic acid monoethyl ester?

- Methodology : Cross-validate conflicting data (e.g., unexpected -NMR shifts) using complementary techniques:

- Isotopic Labeling : Introduce at the ester carbonyl to track hydrolysis pathways via MS.

- 2D NMR : HSQC and HMBC correlations clarify ambiguous proton-carbon assignments, especially in crowded spectral regions .

- X-ray Crystallography : Resolve stereochemical ambiguities by growing single crystals in non-polar solvents (e.g., hexane/ethyl acetate mixtures) .

Q. How does the steric hindrance of the isopropyl group influence the compound’s reactivity in multi-step syntheses?

- Methodology : Perform kinetic studies under varying steric environments. Compare reaction rates of 2-isopropyl-malonic ester with less hindered analogs (e.g., methyl or ethyl derivatives) in alkylation or Michael addition reactions. Use Eyring plots to quantify activation parameters (ΔG‡, ΔH‡). For example, the isopropyl group may slow enolate formation due to steric shielding of the α-carbon, necessitating stronger bases (e.g., LDA vs. NaH) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.